molecular formula C14H12F2O B2893140 2,2-Difluoro-1,1-diphenylethanol CAS No. 337-53-1

2,2-Difluoro-1,1-diphenylethanol

Cat. No.: B2893140
CAS No.: 337-53-1
M. Wt: 234.246
InChI Key: VXEVTIROYPQINO-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,1-diphenylethanol: is an organic compound with the molecular formula C14H12F2O It is characterized by the presence of two fluorine atoms attached to the second carbon of the ethan-1-ol backbone, with two phenyl groups attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,1-diphenylethanol typically involves the reaction of benzophenone with difluoromethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates. The general reaction scheme is as follows:

  • Preparation of Difluoromethyl Lithium:

      Reagents: Lithium diisopropylamide (LDA), difluoromethane.

      Conditions: Low temperature, typically -78°C.

    • Reaction:

      CH2F2+LDALiCF2H\text{CH}_2\text{F}_2 + \text{LDA} \rightarrow \text{LiCF}_2\text{H} CH2​F2​+LDA→LiCF2​H

  • Reaction with Benzophenone:

    • Reagents: Benzophenone, difluoromethyl lithium.
    • Conditions: Anhydrous ether, low temperature.
    • Reaction:

      Ph2CO+LiCF2HPh2C(OH)CF2H\text{Ph}_2\text{CO} + \text{LiCF}_2\text{H} \rightarrow \text{Ph}_2\text{C(OH)CF}_2\text{H} Ph2​CO+LiCF2​H→Ph2​C(OH)CF2​H

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1,1-diphenylethanol undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,2-difluoro-1,1-diphenylethanone.

    • Reagents: Pyridinium chlorochromate (PCC), Jones reagent.
    • Conditions: Room temperature, anhydrous conditions.
    • Reaction:

      Ph2C(OH)CF2HPh2C=O+H2O\text{Ph}_2\text{C(OH)CF}_2\text{H} \rightarrow \text{Ph}_2\text{C=O} + \text{H}_2\text{O} Ph2​C(OH)CF2​H→Ph2​C=O+H2​O

  • Reduction: The compound can be reduced to form 2,2-difluoro-1,1-diphenylethane.

    • Reagents: Lithium aluminum hydride (LiAlH4).
    • Conditions: Anhydrous ether, low temperature.
    • Reaction:

      Ph2C(OH)CF2HPh2CH2CF2H\text{Ph}_2\text{C(OH)CF}_2\text{H} \rightarrow \text{Ph}_2\text{CH}_2\text{CF}_2\text{H} Ph2​C(OH)CF2​H→Ph2​CH2​CF2​H

  • Substitution: The hydroxyl group can be substituted with other functional groups.

    • Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
    • Conditions: Anhydrous conditions.
    • Reaction:

      Ph2C(OH)CF2H+SOCl2Ph2CClCF2H+SO2+HCl\text{Ph}_2\text{C(OH)CF}_2\text{H} + \text{SOCl}_2 \rightarrow \text{Ph}_2\text{CClCF}_2\text{H} + \text{SO}_2 + \text{HCl} Ph2​C(OH)CF2​H+SOCl2​→Ph2​CClCF2​H+SO2​+HCl

Scientific Research Applications

Chemistry: 2,2-Difluoro-1,1-diphenylethanol is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are studied for their potential as pharmaceutical agents. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1,1-diphenylethanol in various applications depends on its ability to interact with molecular targets through hydrogen bonding, dipole interactions, and other non-covalent interactions. In medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 2,2-Difluoro-1-phenylethanol: Similar structure but with only one phenyl group.
  • 1,1-Difluoro-2-phenylethanol: The position of the fluorine atoms and phenyl group is different.
  • 2,2-Difluoroethanol: Lacks the phenyl groups, making it less complex.

Uniqueness: 2,2-Difluoro-1,1-diphenylethanol is unique due to the presence of two phenyl groups and two fluorine atoms, which confer distinct chemical properties

Properties

IUPAC Name

2,2-difluoro-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEVTIROYPQINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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